

Spectroscopic Profile of 3-Methylchromone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylchromone** (CAS No. 85-90-5), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **3-Methylchromone** provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

While a publicly available, fully annotated ¹H NMR spectrum for **3-Methylchromone** is not readily accessible in major free databases, analysis of its structure and data from related chromone derivatives allows for the prediction of its proton chemical shifts.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **3-Methylchromone** provides a distinct signal for each of its ten carbon atoms, offering a clear fingerprint of its carbon skeleton.



Table 1: 13C NMR Spectroscopic Data for 3-Methylchromone

Chemical Shift (δ) in ppm	Carbon Atom Assignment
176.6	C4 (C=O)
156.2	C8a
152.0	C2
133.2	C7
125.8	C5
124.9	C6
123.9	C4a
121.8	C3
117.8	C8
8.6	C3-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Methylchromone** reveals characteristic absorption bands corresponding to its key structural features.

Table 2: IR Spectroscopic Data for **3-Methylchromone**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3070	C-H stretch	Aromatic
~2920	C-H stretch	Methyl
~1645	C=O stretch	Ketone
~1610, 1580, 1470	C=C stretch	Aromatic
~1220	C-O-C stretch	Ether



Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of **3-Methylchromone** provides key data for its identification.[1]

Table 3: Mass Spectrometry Data for **3-Methylchromone**

m/z	Relative Intensity	Proposed Fragment
160	High	[M] ⁺ (Molecular Ion)
132	Moderate	[M - CO]+
131	High	[M - CHO]+
104	Moderate	[C ₇ H ₄ O] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary based on the instrumentation and laboratory procedures.

NMR Spectroscopy

A sample of **3-Methylchromone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like **3-Methylchromone**, the KBr pellet method is common. A small amount



of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder.

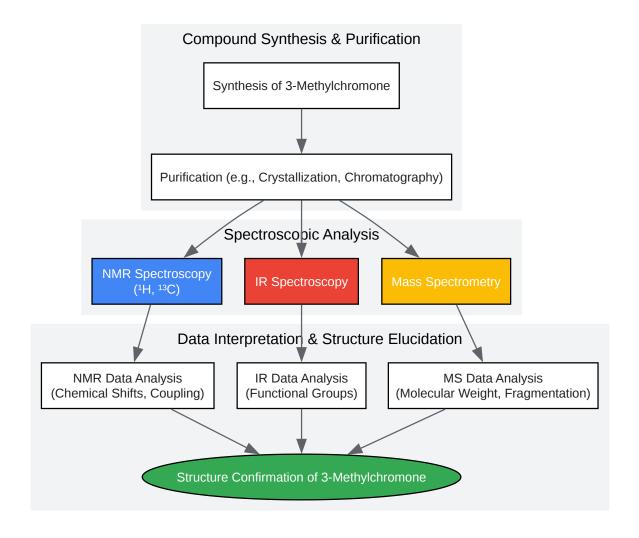
Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **3-Methylchromone**.





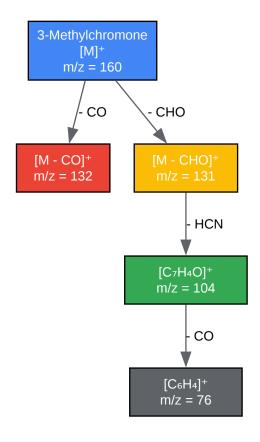
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Caption: Workflow for the spectroscopic characterization of **3-Methylchromone**.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for **3-Methylchromone** under electron ionization.





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Caption: Plausible mass spectral fragmentation of **3-Methylchromone**.

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References

- 1. 3-Methylchromone | C10H8O2 | CID 66569 PubChem [pubchem.ncbi.nlm.nih.gov]
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